6-Cyano-7-nitroquinoxaline-2,3-dione is a quinoxalinedione derivative that acts as a potent and competitive antagonist for non-NMDA (N-methyl-D-aspartate) glutamate receptors, specifically the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptor subtypes [, , , , , ]. Its primary role in scientific research is to investigate the physiological functions and pharmacological properties of these receptors, as well as their involvement in various neurological processes. [, , , , , , , , , , , , , , , ].
CNQX can be synthesized through several methods, with one common approach involving the reaction of 2,3-dihydroxyquinoxaline with cyanogen bromide. The synthesis typically proceeds through the following steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity .
The molecular structure of CNQX features a quinoxaline backbone substituted with a cyano group and a nitro group. The structural formula can be depicted as follows:
The molecular weight of CNQX is approximately 232.16 g/mol, and it exhibits distinct electronic properties due to its functional groups .
CNQX participates in various chemical reactions primarily related to its role as a receptor antagonist:
The IC₅₀ values for CNQX are approximately 0.3 µM for AMPA receptors and 1.5 µM for kainate receptors, indicating its potency as an antagonist .
CNQX exerts its pharmacological effects primarily through competitive antagonism at AMPA and kainate receptors. The mechanism involves:
The compound is characterized by its high purity (≥99% HPLC) when obtained from reputable suppliers .
CNQX has several important applications in scientific research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3